Copper(II) oxalate hydrate

Description

Properties

IUPAC Name |

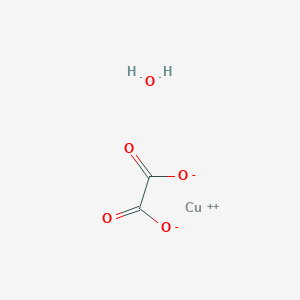

copper;oxalate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Cu.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDUIJZBRQQGHA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CuO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55671-32-4 | |

| Record name | Copper, [ethanedioato(2-)-κO1,κO2]-, hydrate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55671-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Acidic Precipitation Using Oxalic Acid

The most widely documented method for synthesizing copper(II) oxalate hydrate involves the precipitation of copper(II) ions with oxalic acid in an aqueous medium. The reaction proceeds via the following stoichiometric equation:

Key Parameters:

-

Acidification: The reaction is typically conducted in acidified solutions (pH 1–3) to prevent hydrolysis of copper ions into hydroxides or oxides .

-

Concentration: Optimal molar ratios of copper sulfate to oxalic acid range from 1:1 to 1:1.2, with excess oxalic acid ensuring complete precipitation .

-

Temperature: Room temperature (20–25°C) is preferred to avoid premature dehydration or side reactions .

Procedure:

-

Dissolve copper(II) sulfate pentahydrate in deionized water.

-

Gradually add a stoichiometric equivalent of oxalic acid solution under stirring.

-

Filter the resulting light blue precipitate and wash with cold water to remove residual sulfate ions.

Yield and Purity:

Yields exceeding 85% are reported under optimized conditions, with purity confirmed via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .

Metathesis Reactions with Alkali Metal Oxalates

An alternative approach employs alkali metal oxalates (e.g., potassium or sodium oxalate) to precipitate this compound from copper(II) salt solutions:

Advantages:

-

Avoids the use of free oxalic acid, simplifying pH control.

-

Produces finer precipitates suitable for catalytic applications .

Challenges:

-

Residual alkali metal ions may require extensive washing.

-

Higher solubility of potassium oxalate necessitates precise stoichiometry to prevent reagent waste .

Thermal Stability and Post-Synthesis Processing

This compound undergoes dehydration and decomposition upon heating. Differential scanning calorimetry (DSC) studies reveal two critical transitions :

-

Dehydration: At 130°C, the monohydrate converts to anhydrous .

-

Decomposition: Above 280°C, the anhydrous form decomposes exothermically to copper metal and oxides under inert atmospheres :

Drying Protocols:

-

Air-drying at 25°C preserves the hydrate structure.

-

Oven-drying below 100°C minimizes partial dehydration.

Chemical Reactions Analysis

Thermal Decomposition

The thermal decomposition of copper(II) oxalate hydrate is a critical area of study, as it involves multiple pathways depending on the conditions. Upon heating, the compound undergoes dehydration followed by decomposition into copper(I) oxide, carbon monoxide, and carbon dioxide. The general reaction can be summarized as:

where and represent the fractions of copper that undergo decomposition via different pathways .

Electron-Induced Reactions

Recent studies have shown that electron irradiation can induce significant changes in copper(II) oxalate structures, leading to the formation of nanoparticulate copper. The process involves the removal of oxalate ions and reduction of copper ions:

This method allows for the production of nanoparticles with controlled size distribution, highlighting potential applications in nanotechnology .

Reactions with Alkali Metal Oxalates

This compound can react with alkali metal oxalates to form bis(oxalato)copper complexes:

This reaction demonstrates the ability of copper(II) oxalate to act as a ligand in coordination chemistry .

Kinetics of Thermal Decomposition

The kinetics of thermal decomposition have been studied extensively using differential scanning calorimetry (DSC). Various methods such as Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) have been employed to determine activation energy values, which are critical for understanding the stability and reactivity of copper(II) oxalate under different conditions.

Table 1: Activation Energy Values for Thermal Decomposition

| Method | Activation Energy (kJ/mol) |

|---|---|

| Kissinger-Akahira-Sunose | 137 |

| Flynn-Wall-Ozawa | 137 |

| Bosewell | Higher than KAS and FWO |

The consistency across methods indicates a robust understanding of the thermal behavior of this compound .

Scientific Research Applications

Material Science

Nanoparticle Synthesis

Copper(II) oxalate serves as a precursor for synthesizing copper nanoparticles (Cu NPs) through electron-induced processes. Research has demonstrated that when copper(II) oxalate is subjected to low-energy electron irradiation, it decomposes to form spherical copper nanoparticles with a narrow size distribution. The size of these nanoparticles can be controlled by adjusting the thickness of the copper(II) oxalate layers deposited on surfaces using a layer-by-layer technique .

Table 1: Characteristics of Copper Nanoparticles Synthesized from Copper(II) Oxalate

| Parameter | Value |

|---|---|

| Average Particle Size | 8.0 ± 1.1 nm |

| Synthesis Method | Electron-induced irradiation |

| Precursor Material | Copper(II) oxalate |

| Surface Morphology | Spherical nanoparticles |

Catalytic Applications

Copper(II) oxalate has been explored as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. Its role as a catalyst is significant in the oxidation of organic substrates, making it valuable in synthetic organic chemistry. The compound's unique properties allow it to participate in redox reactions effectively, leading to high yields of desired products .

Coordination Chemistry

The compound is also notable for its ability to form coordination complexes with various ligands. These complexes exhibit interesting magnetic properties and structural diversity. For instance, copper(II) oxalate can coordinate with bidentate ligands, leading to the formation of oligonuclear complexes that are useful in studying magnetic interactions among transition metals .

Table 2: Properties of Copper(II) Oxalate Coordination Complexes

| Complex Type | Ligands Involved | Magnetic Properties |

|---|---|---|

| Mononuclear | None | Weakly paramagnetic |

| Dinuclear | Oxalate, Water | Antiferromagnetic |

| Trinuclear | Oxalate, Bipy | Ferromagnetic |

Synthesis of Metal Oxides

Copper(II) oxalate is utilized as a precursor for synthesizing various copper oxide nanostructures, such as CuO and Cu_2O. The thermal decomposition of copper(II) oxalate under controlled conditions leads to the formation of these metal oxides, which have applications in catalysis, photovoltaics, and gas sensing .

Case Studies

Case Study 1: Nanostructured CuO for Lithium Batteries

A study investigated the use of copper(II) oxalate-derived CuO nanoparticles in lithium-ion batteries. The synthesized CuO exhibited enhanced electrochemical performance due to its high surface area and favorable conductivity characteristics .

Case Study 2: Catalytic Activity in Organic Reactions

Another research focused on the catalytic activity of copper(II) oxalate in the oxidation of alcohols to aldehydes and ketones. The results indicated that the compound effectively catalyzed these transformations with good selectivity and yield .

Mechanism of Action

The mechanism of action of copper oxalate hydrate in its applications involves its ability to form coordination complexes and undergo redox reactions. In lithium-ion batteries, its high capacity and stability are attributed to its unique nanoscale microtopography, which enhances electrochemical performance .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Transition metal oxalates exhibit structural diversity depending on the metal center and hydration state:

- Key Differences : Copper(II) oxalate hydrate uniquely adsorbs water without integrating it into the lattice, unlike zinc or cadmium oxalates, where water is structurally bound . Iron(II) oxalate polymorphs (α, β) remain poorly characterized, highlighting challenges in modeling anhydrous forms .

Thermal Decomposition Behavior

Decomposition pathways vary significantly:

| Compound | Decomposition Products | Temperature Range (°C) | Water Loss Observed? | Reference |

|---|---|---|---|---|

| CuC₂O₄·nH₂O | Cu₂O → CuO | 215 → 345 | No (anhydrous sample) | |

| CoC₂O₄·2H₂O | Co₃O₄ | ~280 | Yes | |

| ZnC₂O₄·2H₂O | ZnO | >200 | Yes |

- Controversy : Some studies report anhydrous CuC₂O₄ decomposition without water loss , conflicting with hydrate-focused syntheses . This suggests hydration state depends on synthesis conditions.

Electrochemical and Magnetic Properties

- Electrochemical Performance: CuC₂O₄·xH₂O exhibits superior specific capacity (e.g., ~450 mAh/g) in Li-ion batteries compared to other transition metal oxalates, attributed to nanoscale morphology and efficient ion transport .

- Magnetic Behavior : Copper(II) oxalate is paramagnetic, with magnetic susceptibility measurements showing χ = 1.2 × 10⁻³ emu/mol at 0.537 T . Iron(II) oxalate’s magnetic properties remain uncharacterized due to structural ambiguities .

Q & A

Basic: How is the empirical formula of copper(II) oxalate hydrate determined experimentally?

Answer: The empirical formula is typically determined via gravimetric analysis. A known mass of the hydrate is heated to remove water, and the mass loss is measured. For example, heating CuC₂O₄·nH₂O at 100–280°C allows calculation of n by comparing anhydrous and hydrated masses . Stoichiometric ratios are validated using elemental analysis (e.g., inductively coupled plasma mass spectrometry for Cu²⁺, oxalate titration).

Basic: What analytical methods confirm the presence of water in this compound?

Answer: Thermogravimetric analysis (TGA) is primary: mass loss between 100–200°C corresponds to water release. Complementary methods include Karl Fischer titration (quantitative water content) and infrared spectroscopy (O-H stretching at 3200–3600 cm⁻¹) . X-ray diffraction (XRD) may also detect structural shifts upon dehydration .

Advanced: How can contradictory reports about water content in copper(II) oxalate be resolved?

Answer: Contradictions arise from synthesis conditions (e.g., ambient humidity, precursor purity). To resolve discrepancies:

- Perform TGA in inert and oxidative atmospheres to distinguish between water loss and organic decomposition .

- Use neutron diffraction to locate hydrogen atoms in the crystal lattice, which XRD cannot resolve .

- Cross-validate with elemental analysis (e.g., CHNS for H₂O quantification) .

Advanced: What advanced techniques are used to determine the crystal structure of copper(II) oxalate?

Answer: Synchrotron XRD provides high-resolution data for indexing unit cells (e.g., monoclinic P21/c space group, a = 5.9598 Å, b = 5.6089 Å, c = 5.1138 Å, β = 115.32°) . Neutron diffraction refines hydrogen positions and magnetic interactions . Rietveld refinement in FullProf accounts for anisotropic microstrain and crystallite size effects .

Advanced: How are the magnetic properties of copper(II) oxalate characterized?

Answer: Magnetic susceptibility measurements (0.537 T field) from 2–300 K reveal paramagnetic behavior with no long-range order. Data are modeled using the Curie-Weiss law, accounting for Cu²⁺ spin states (S = ½) and exchange interactions. Anisotropy in susceptibility arises from Jahn-Teller distortions in the CuO₆ octahedra .

Advanced: What are the thermal decomposition pathways of copper(II) oxalate?

Answer: In air, CuC₂O₄ decomposes stepwise:

- 215°C : Converts to Cu₂O (cuprous oxide) via oxalate oxidation.

- 345°C : Oxidizes to CuO (tenorite) .

In inert atmospheres, direct reduction to metallic Cu occurs at ~295°C (mass loss ~41.9%, matching theoretical CuC₂O₄→Cu + 2CO₂) .

Advanced: How is microstructural analysis performed on copper(II) oxalate diffraction data?

Answer: Anisotropic peak broadening in XRD/neutron data is modeled using FullProf’s size-strain parameters. For example, synchrotron data require nine parameters for crystallite size and microstrain, while neutron data demand profile matching to instrumental resolution . This resolves stacking faults in CuC₂O₄ crystallites .

Synthesis: How can synthesis conditions influence this compound morphology?

Answer: Mixing order and temperature control crystal size. Adding CuSO₄·5H₂O solution to K₂C₂O₄·H₂O at 60°C yields larger, phase-pure crystals. Reversing the order produces smaller crystals due to rapid nucleation . Solvent choice (e.g., ethanol vs. water) alters hydration kinetics.

Advanced: When should synchrotron XRD vs. neutron diffraction be prioritized for structural analysis?

Answer:

- Synchrotron XRD : High flux for rapid data collection; ideal for resolving heavy atoms (Cu, O) and unit cell parameters .

- Neutron diffraction : Sensitive to light atoms (H in H₂O) and magnetic moments; critical for studying hydrogen bonding and spin structures .

Data Analysis: How are anisotropic peak broadening effects addressed in Rietveld refinement?

Answer: In FullProf, anisotropic broadening is modeled using Stephens’ formalism for size (Lorentzian) and strain (Gaussian) contributions. For CuC₂O₄, size parameters along a, b, and c axes (e.g., 100 nm, 50 nm, 200 nm) and strain tensors (ε₁₁, ε₂₂, ε₃₃) are refined iteratively until residuals (R_Bragg < 15%) stabilize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.